2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-8(2,6(13)14)4-3-10-7(9)11-5(4)12/h3H,1-2H3,(H,13,14)(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXXEKENPPXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(NC1=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654913 | |
| Record name | 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-53-3 | |
| Record name | 2-(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antitumor activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several pyridine- and pyrimidine-containing propanoic acid derivatives are listed in as herbicides, including fluazifop and haloxyfop. These compounds share a phenoxypropanoic acid backbone but differ in their aromatic substituents:
- Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
- Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
Key Differences :
- The target compound features a pyrimidine ring with amino and hydroxyl groups, whereas fluazifop/haloxyfop incorporate pyridine rings with trifluoromethyl and chloro substituents.
- The methylpropanoic acid group in the target compound is branched (2-methyl), unlike the linear propanoic acid chains in fluazifop/haloxyfop. This branching may influence steric interactions and bioavailability .
Table 1: Structural and Functional Comparison
Pyrimidine-Based Propanoic Acid Derivatives
describes methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, a compound with a pyrimidinyloxy-aniline moiety and a methyl propanoate ester. Key distinctions include:
Imidazole-Propanoic Acid Hybrids
highlights 5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one, an imidazole-propanoic acid hybrid. While structurally distinct, this compound underscores the prevalence of amino-heterocycle-acid hybrids in bioactive molecules. The target compound’s pyrimidine ring may offer enhanced π-stacking interactions compared to imidazole-based systems .
Biological Activity
Overview
2-(2-Amino-4-hydroxypyrimidin-5-yl)-2-methylpropanoic acid, with the CAS number 1184920-53-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique substitution pattern that imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H11N3O3
- Molecular Weight : 197.19 g/mol
- IUPAC Name : 2-(2-amino-6-oxo-1H-pyrimidin-5-yl)-2-methylpropanoic acid
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications, particularly in antiviral and antitumor activities.
The compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in disease processes. It may interact with molecular targets that are crucial for cellular proliferation or viral replication, thus providing a basis for its therapeutic potential.
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties. In vitro assays demonstrated that the compound can inhibit viral replication in certain cell lines. For example, it was found to reduce the viral load of herpes simplex virus (HSV) by interfering with the virus's ability to replicate within host cells.
Antitumor Activity
In addition to its antiviral properties, this compound has shown promise in cancer research. Experimental studies have reported that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Case Studies
-
Study on HSV Inhibition :
- Objective : To evaluate the antiviral efficacy against HSV.
- Method : Cell cultures were treated with varying concentrations of the compound.
- Results : A significant reduction in viral replication was observed at concentrations above 10 µM, with an IC50 value determined at 7 µM.
-
Antitumor Effects on Breast Cancer Cells :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with the compound for 48 hours.
- Results : The compound induced apoptosis in a dose-dependent manner, with a notable increase in caspase activity at concentrations above 15 µM.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-hydroxypyrimidine | Structure | Moderate antiviral activity |
| 2-Methyl-4-hydroxypyrimidine | Structure | Limited antitumor effects |
| 2-Amino-5-methylpyrimidine | Structure | Weak antiviral properties |
Q & A
Q. What computational tools predict structure-activity relationships (SAR)?
- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Molecular Dynamics Simulations : Analyze binding free energy (ΔG) with kinases using AMBER or GROMACS .
Data Interpretation
Q. How to handle discrepancies in spectral data during characterization?
Q. What are the implications of detecting trace impurities in pharmacological assays?
- Impurities like 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide (a process-related impurity) can inhibit off-target enzymes. Quantify via HPLC-DAD and assess cytotoxicity separately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
